molecular formula C20H23N7O B12249760 N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline

N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline

Cat. No.: B12249760
M. Wt: 377.4 g/mol
InChI Key: FSQVFNRLOIFSGI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline is a structurally complex heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazin core, a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety, and an N,N-dimethylaniline substituent.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H23N7O/c1-24(2)17-5-3-4-14(8-17)20(28)26-11-15-9-25(10-16(15)12-26)19-7-6-18-22-21-13-27(18)23-19/h3-8,13,15-16H,9-12H2,1-2H3

InChI Key

FSQVFNRLOIFSGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine ring, followed by the construction of the octahydropyrrolopyrrole core, and finally, the attachment of the N,N-dimethyl aniline moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound may enhance these effects due to its structural complexity and potential interactions with biological targets.

1.2 Antimicrobial Properties
Compounds similar to N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline have shown promise as antimicrobial agents. The incorporation of triazole rings is known to enhance the activity against a range of bacteria and fungi. This property makes it a candidate for further exploration in the development of new antimicrobial therapies.

Materials Science Applications

2.1 Organic Electronics
The unique electronic properties of compounds like this compound suggest potential applications in organic electronics. Research into organic semiconductors has identified similar structures as suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films can lead to improved performance in electronic devices.

2.2 Polymer Science
The compound's ability to act as a building block for polymers could lead to innovative materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength or thermal stability, making it suitable for applications in coatings or advanced composite materials.

Research Tool Applications

3.1 Chemical Probes
Due to its complex structure, this compound can serve as a chemical probe in biological studies. It can be utilized to investigate specific biochemical pathways or molecular interactions due to its potential binding affinity for various proteins.

3.2 Drug Development
The compound's unique characteristics position it as a candidate for drug development projects targeting specific diseases. Its structural diversity allows for modifications that can optimize efficacy and reduce side effects.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using triazole derivatives similar to the compound discussed.
Study BAntimicrobial EfficacyIdentified effective antimicrobial activity against Staphylococcus aureus and Escherichia coli with derivatives of the compound.
Study COrganic ElectronicsExplored the use of triazole-containing compounds in OLEDs showing enhanced light emission efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Differences :

  • Substituents : Replaces the octahydropyrrolo-pyrrole carbonyl group with a simpler methyl group at the triazolo-pyridazin core.
  • Aniline Modification : Features an N-methylaniline group instead of N,N-dimethylaniline.
  • Molecular Weight : The absence of the bicyclic system reduces molecular complexity and weight compared to the target compound.

Implications :

  • The simplified structure may improve metabolic stability but reduce target affinity due to the lack of the bicyclic scaffold’s conformational rigidity .

Structural Analog 2: N,N-Dimethyl-4-{3-[4-(2-methyl-2-propanyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

Key Differences :

  • Heterocyclic Core : Replaces the triazolo-pyridazin with a triazolo-thiadiazole system, introducing a sulfur atom.
  • Substituents : Incorporates a bulky tert-butyl group (2-methyl-2-propanyl) on the phenyl ring, contrasting with the target compound’s pyrrolo-pyrrole carbonyl group.

Implications :

  • However, the tert-butyl group may reduce solubility compared to the target compound’s bicyclic system .

Structural Analog 3: 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline

Key Differences :

  • Core Structure : Substitutes the triazolo-pyridazin with an isoxazole ring, altering electronic properties.
  • Aniline Modification : Uses a pyridin-3-ylmethylamine substituent instead of N,N-dimethylaniline.

Implications :

  • The pyridinyl group could enhance bioavailability but introduce metabolic liabilities .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Heterocyclic Core Key Substituents Molecular Weight (g/mol)
Target Compound C₂₃H₂₇N₇O₂ (estimated) [1,2,4]Triazolo[4,3-b]pyridazin Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl ~449.52
N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline C₁₄H₁₄N₆ [1,2,4]Triazolo[4,3-b]pyridazin 3-Methyl, N-methylaniline 266.31
N,N-Dimethyl-4-{3-[4-(2-methyl-2-propanyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline C₂₁H₂₃N₅S [1,2,4]Triazolo[3,4-b]thiadiazole 4-(tert-Butyl)phenyl, N,N-dimethylaniline 385.50
4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline C₂₁H₁₈N₄O Isoxazole 5-Phenyl, pyridin-3-ylmethylamine 342.40

Research Findings and Implications

  • Triazolo-Pyridazin Derivatives : Evidence suggests that methylation at the triazolo core (as in Analog 1) improves metabolic stability but may reduce binding affinity compared to bulkier substituents like the bicyclic system in the target compound .
  • Thiadiazole vs. Pyridazin Cores : The sulfur atom in thiadiazole (Analog 2) enhances electronegativity, which could improve interactions with cysteine-rich enzyme active sites. However, this may come at the cost of reduced solubility .
  • Isoxazole-Based Systems : While structurally distinct, Analog 2’s SAR study highlights the importance of aniline substituents in modulating activity, suggesting that the target compound’s N,N-dimethyl group may optimize lipophilicity and blood-brain barrier penetration .

Biological Activity

N,N-dimethyl-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H21N7O2C_{19}H_{21}N_{7}O_{2} and a molecular weight of 379.4 g/mol. It features a triazolo-pyridazine moiety and an octahydropyrrolo structure, which are known to influence its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazolo-pyridazine have shown inhibitory effects on c-Met kinase, which is often overexpressed in various cancers. A study demonstrated that certain triazolo derivatives had IC50 values as low as 1.06 μM against the A549 lung cancer cell line, indicating potent cytotoxicity .

Antimicrobial Activity

The compound's structural analogs have been studied for their antimicrobial properties. Similar pyrrolopyrazine derivatives have demonstrated activity against a range of pathogens, suggesting that this compound may also exhibit antimicrobial effects .

Anti-inflammatory and Antioxidant Effects

The presence of specific functional groups in the compound is likely to contribute to anti-inflammatory and antioxidant activities. Compounds with similar heterocyclic structures have been reported to inhibit inflammatory pathways and reduce oxidative stress markers in vitro .

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cell signaling pathways related to cancer progression .
  • Cell Cycle Arrest : Studies indicate that some derivatives can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase .
  • Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in malignant cells through various biochemical pathways .

In Vitro Studies

A series of triazolo-pyridazine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines (A549, MCF-7, HeLa). The most promising compound exhibited significant cytotoxicity with IC50 values indicating strong potential for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that modifications in the triazole and pyridazine moieties can enhance biological activity. For example, substituents on the pyrrole ring were found to significantly affect kinase inhibitory potency and cytotoxicity profiles .

Data Summary Table

Activity IC50 Values Cell Lines Tested
c-Met Kinase Inhibition0.090 μM (compared to Foretinib at 0.019 μM)A549, MCF-7, HeLa
Cytotoxicity1.06 ± 0.16 μM (A549)A549
1.23 ± 0.18 μM (MCF-7)MCF-7
2.73 ± 0.33 μM (HeLa)HeLa

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